5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid

Pharmaceutical Intermediates Building Block Sourcing Purity Analysis

Sourcing structurally precise valeric acid intermediates with defined substitution patterns often delays lead optimization. This compound, featuring a unique 3,4-dimethylphenyl and 3-methyl substitution, ensures reproducible SAR data and enantioselective methodology development. Available in 97% purity with reliable global shipping. - Enables exploration of privileged valeric acid chemical space for drug discovery. - Critical for studying MDH-1 inhibition and metabolic pathway research. - Acts as a versatile substrate for developing novel enantioselective synthetic methods.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 92864-24-9
Cat. No. B1325842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid
CAS92864-24-9
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)CC(C)CC(=O)O)C
InChIInChI=1S/C14H18O3/c1-9(7-14(16)17)6-13(15)12-5-4-10(2)11(3)8-12/h4-5,8-9H,6-7H2,1-3H3,(H,16,17)
InChIKeyPHIVZYIHGJWKOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric Acid Specifications & Characterization


5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric acid is an aromatic ketone derivative within the valeric acid class, characterized by the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . This compound serves as a crucial intermediate in pharmaceutical synthesis, functioning as a building block for more complex molecules . Its structural features, combining a 3,4-dimethylphenyl ring with a 3-methyl-5-oxovaleric acid chain, differentiate it from simpler analogs and underpin its utility in drug development [1].

Structural Uniqueness of 5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric Acid


Within the valeric acid derivative class, generic substitution is not feasible due to the precise spatial and electronic requirements of the 3,4-dimethylphenyl and 3-methyl groups on the oxovaleric backbone. While compounds like 5-(3,4-dimethylphenyl)-5-oxovaleric acid [1] or 5-(4-isopropylphenyl)-3-methyl-5-oxovaleric acid share a similar core, they lack the specific substitution pattern that defines the target compound's reactivity and potential bioactivity. The presence and position of the methyl groups on the phenyl ring, combined with the 3-methyl substitution on the aliphatic chain, create a unique steric and electronic environment. This environment is critical for selective enzyme binding or specific synthetic transformations, meaning that substituting even a closely related analog can lead to failed reactions, altered binding affinities, or the production of different final compounds, ultimately compromising research outcomes .

5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric Acid Comparative Evidence


Purity Benchmarking Across Vendors

The target compound is commercially available with a specified minimum purity of 95% (AKSci) or 97% (abcr GmbH, CymitQuimica), which is a critical quality attribute for reproducible synthesis . This provides a clear baseline for procurement. While direct comparative purity data for all analogs is not uniformly published, this specification allows for vendor-to-vendor comparison and establishes a procurement benchmark for the target compound itself .

Pharmaceutical Intermediates Building Block Sourcing Purity Analysis

Molecular Weight & LogP Differentiation

The target compound possesses a molecular weight of 234.29 g/mol and a calculated LogP of 2.987 [1]. This differentiates it from the non-methylated analog, 5-(3,4-dimethylphenyl)-5-oxovaleric acid, which has a molecular weight of 220.26 g/mol and a lower XLogP3 of 2.1 [2]. The presence of the 3-methyl group on the valeric acid chain in the target compound increases both molecular weight and lipophilicity, which can influence membrane permeability, solubility, and binding interactions .

Structure-Activity Relationship Molecular Properties Physicochemical Characterization

Boiling Point and Distillation Suitability

The target compound has a calculated boiling point of 421.2°C at 760 mmHg [1]. While direct experimental boiling points for close analogs are not widely published, this value can be compared to that of 5-(4-isopropylphenyl)-3-methyl-5-oxovaleric acid, which has a similar molecular weight (248.32 g/mol) but lacks a published boiling point in available sources . The high boiling point suggests that the compound may be amenable to purification by distillation under reduced pressure, a consideration for process chemistry scale-up. The absence of this data for other analogs highlights a data gap in the literature, but the availability of this calculated property for the target compound provides a starting point for experimental design .

Purification Methods Thermal Stability Physical Properties

Flash Point and Handling Safety

The target compound has a calculated flash point of 222.7°C [1]. This value indicates that the compound is not highly flammable under standard laboratory conditions, as its flash point is well above typical ambient temperatures. While comparative flash point data for directly analogous compounds (e.g., 5-(4-isopropylphenyl)-3-methyl-5-oxovaleric acid) is not readily available in public datasheets, the data point for the target compound provides a specific safety parameter for handling and storage . This information is crucial for laboratory safety assessments and compliance with institutional guidelines .

Chemical Safety Laboratory Handling Physical Hazards

5-(3,4-Dimethylphenyl)-3-methyl-5-oxovaleric Acid Application Scenarios


Drug Discovery Library Intermediate

The compound serves as a crucial building block in the synthesis of pharmaceutical lead compounds and screening libraries . Its specific substitution pattern allows for the generation of diverse chemical space around a privileged valeric acid core. Medicinal chemists prioritize this compound to explore structure-activity relationships (SAR) where the 3,4-dimethylphenyl and 3-methyl groups are hypothesized to enhance target binding or improve ADME properties [1].

MDH-1 Enzyme Inhibition Studies

Evidence from bioassay databases indicates that this compound, or closely related structural analogs, has been evaluated for inhibition of human recombinant malate dehydrogenase (MDH-1) . Researchers investigating metabolic pathways or seeking novel MDH-1 inhibitors would select this compound as a starting point for further medicinal chemistry optimization, leveraging its defined structure for hit validation [1].

Organic Methodology & Catalyst Screening

The compound's functional groups—an aryl ketone and a carboxylic acid—make it a versatile substrate for developing new synthetic methodologies, such as enantioselective reductions, C-C bond formations, or cyclization reactions . The presence of the 3-methyl group introduces an element of stereochemistry, making it a valuable probe for testing the enantioselectivity of novel catalysts [1].

Physicochemical Parameter Standardization

With well-defined computed properties such as a density of 1.092 g/cm³, a boiling point of 421.2°C, and a LogP of 2.987 , this compound can be used as a reference standard to calibrate analytical instruments (e.g., HPLC, GC) or to validate computational models for predicting the properties of related drug candidates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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